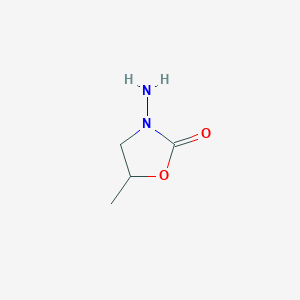
2-Oxazolidinone, 3-amino-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidinones, including 3-amino-5-methyl-1,3-oxazolidin-2-one, often involves large-scale chemical synthesis. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amino alcohols .
Scientific Research Applications
3-amino-5-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1,3-oxazolidin-2-one involves its role as a protein synthesis inhibitor. It targets the early step of protein synthesis by binding to the N-formylmethionyl-tRNA, preventing its proper attachment to the ribosome . This inhibition disrupts the bacterial protein synthesis process, leading to the antibacterial effects observed with oxazolidinones .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: Known for its effectiveness against acute skin infections.
Posizolid: Exhibits excellent bactericidal activity against Gram-positive bacteria.
Uniqueness
3-amino-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Oxazolidinone, 3-amino-5-methyl- is a compound belonging to the oxazolidinone family, which has been extensively studied for its biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Oxazolidinones function primarily by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, preventing the formation of the functional 70S initiation complex necessary for translation. This mechanism is crucial for their effectiveness against Gram-positive bacteria and has been a focal point in developing new analogues with broader activity profiles against Gram-negative pathogens .
Antimicrobial Activity
Research has shown that 2-Oxazolidinone, 3-amino-5-methyl- exhibits significant antimicrobial activity against various bacterial strains.
Efficacy Against Pathogens
A study reported that certain oxazolidinone analogues demonstrated activity against multi-drug resistant strains of Staphylococcus aureus and other Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied, with some analogues showing potent activity at concentrations as low as 6.6 µg/mL against methicillin-resistant S. aureus (MRSA) .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-Oxazolidinone, 3-amino-5-methyl- | MRSA | 6.6 |
| Analogue A | E. coli | 4.0 |
| Analogue B | Pseudomonas aeruginosa | 8.0 |
Structure-Activity Relationships (SAR)
Recent studies have highlighted how minor modifications in the molecular structure of oxazolidinones can significantly impact their biological activity and accumulation in bacterial cells. For instance, changes to the substituents on the oxazolidinone ring can enhance permeability through bacterial membranes and reduce susceptibility to efflux pumps .
Key Findings
- Molecular Modifications : Variations in substituent groups can either hinder or facilitate drug uptake in Gram-negative bacteria.
- Broad-Spectrum Activity : Some analogues have been identified with broad-spectrum activity, effectively targeting both Gram-positive and Gram-negative bacteria .
Case Studies
- In Vitro Evaluation : A comprehensive study evaluated ten new oxazolidinone analogues against clinical isolates of MRSA. Only one analogue exhibited significant antibacterial activity, indicating the potential for developing targeted therapies against resistant strains .
- Resistance Mechanisms : Another investigation focused on understanding how structural changes could overcome resistance mechanisms in bacteria. By employing efflux pump-deficient strains in their assays, researchers were able to delineate which structural features contributed to enhanced drug efficacy .
Properties
CAS No. |
55041-22-0 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-amino-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c1-3-2-6(5)4(7)8-3/h3H,2,5H2,1H3 |
InChI Key |
XBJHVWCBFFKHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















